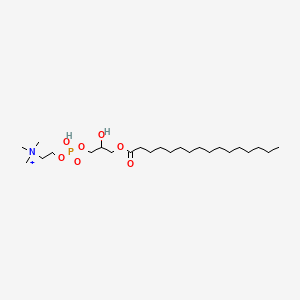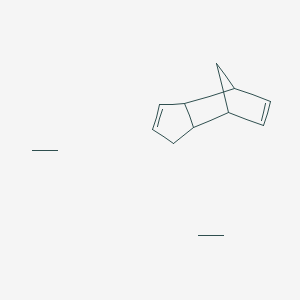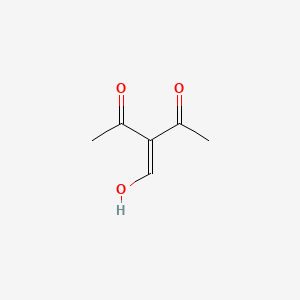
2-Acetyl-3-hydroxybut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-hydroxybut-2-enal is an organic compound with a unique structure that includes both an acetyl group and a hydroxy group attached to a butenal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetyl-3-hydroxybut-2-enal can be synthesized through various methods. One common approach involves the organocatalyzed Michael addition of boronic acids to a γ-hydroxy-α,β-unsaturated aldehyde . This method utilizes a resin-supported peptide catalyst, which has been shown to be effective in achieving high catalytic ability and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and asymmetric synthesis are likely employed. These methods ensure the production of the compound with high purity and yield, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3-hydroxybut-2-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Acetyl-3-hydroxybut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in organocatalysis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-hydroxybut-2-enal involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include enzymes and receptors that interact with its functional groups. Pathways involved in its action include Michael addition and aldol condensation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Acetyl-3-hydroxybut-2-enal is unique due to its combination of an acetyl group and a hydroxy group on a butenal backbone. This structure provides distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-(hydroxymethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,7H,1-2H3 |
Clé InChI |
FIUGGOBVJVFFCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


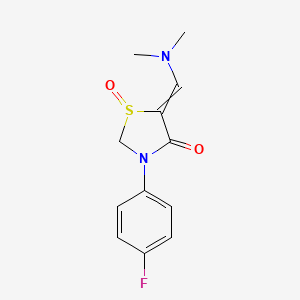
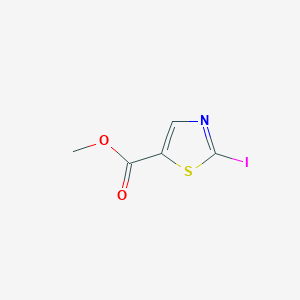
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)
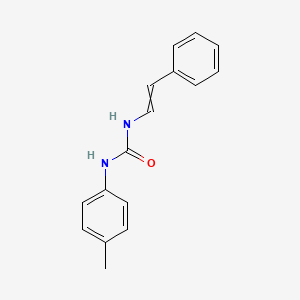
![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)

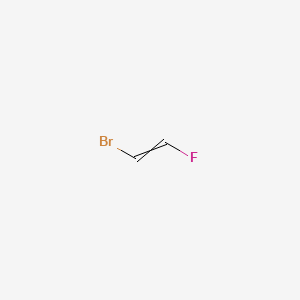
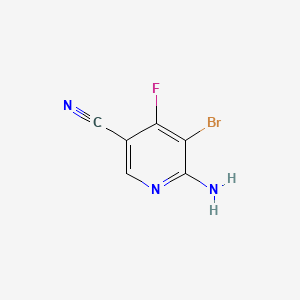
![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
